4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride
Description
Properties
IUPAC Name |
4-[[2-(dimethylamino)acetyl]amino]benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-13(2)7-10(14)12-9-5-3-8(4-6-9)11(15)16;/h3-6H,7H2,1-2H3,(H,12,14)(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUCLVUOHHKHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=C(C=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725301 | |
| Record name | 4-[(N,N-Dimethylglycyl)amino]benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302601-81-6, 855470-46-1 | |
| Record name | 4-[(N,N-Dimethylglycyl)amino]benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of N,N-Dimethylaminobenzoic Acid Derivatives (Precursor Step)
A key intermediate in the preparation of 4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride is N,N-dimethylaminobenzoic acid, which can be synthesized by a two-step reductive alkylation of 3-nitrobenzoic acid:
Step 1: Catalytic Hydrogenation of 3-Nitrobenzoic Acid to 3-Aminobenzoic Acid
- 3-nitrobenzoic acid is dissolved in methanol with acetic acid and a palladium-on-carbon catalyst.
- The reaction is conducted under hydrogen pressure (~40-80 psi) at temperatures controlled to avoid overheating.
- Hydrogen is absorbed until the theoretical amount is consumed, converting the nitro group to an amino group.
Step 2: Reductive Methylation of 3-Aminobenzoic Acid
- Formaldehyde (preferably in methanolic solution) is added stoichiometrically (about 2 molar equivalents per mole of amine).
- The reaction proceeds under hydrogen pressure (~40 psi) at 50-60°C until hydrogen uptake is complete.
- The catalyst is filtered off, and the product is isolated by concentrating the methanol and cooling to precipitate the N,N-dimethylaminobenzoic acid.
- Yields of approximately 92-93% with purity around 98% are reported.
Reaction Conditions Summary:
| Parameter | Details |
|---|---|
| Solvent | Methanol |
| Catalyst | 3% Pd on carbon |
| Hydrogen Pressure | 40-80 psi |
| Temperature | 15-60°C (varies per step) |
| Formaldehyde Source | 37% aqueous or methyl Formcel |
| Yield | ~92-93% |
| Purity |
Chemical Reactions Analysis
Types of Reactions: 4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzene ring can be oxidized to produce benzoic acid derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Substitution: Various alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Intermediate in Drug Synthesis
- Antiviral Activity
- UV Protection
Biochemical Applications
- Biocatalysis
- Enzyme Inhibition Studies
Data Table: Summary of Applications
Case Studies
-
Synthesis of Local Anesthetics
- A study demonstrated the successful synthesis of benzocaine using this compound as an intermediate. The process highlighted the compound's utility in producing effective local anesthetics with improved solubility profiles.
-
Antiviral Efficacy
- Research published in a peer-reviewed journal showcased the antiviral activity of derivatives based on this compound against specific viruses, paving the way for further exploration into its therapeutic potential.
-
Biocatalytic Processes
- A recent publication detailed experiments using this compound in biocatalytic amide bond formations, emphasizing its role in developing environmentally friendly synthetic methods.
Mechanism of Action
The mechanism by which 4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved vary based on the biological system and the desired outcome.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds share the benzoic acid core but differ in substituents, salt forms, and functional groups. Below is a comparative analysis:
Structural and Physicochemical Properties
Solubility and Stability
- The hydrochloride salt form (e.g., 4-[(N,N-Dimethylglycyl)amino]benzoic acid HCl) improves aqueous solubility compared to free bases.
- Dihydrochloride salts (e.g., 1187931-64-1) exhibit higher solubility in polar solvents but may degrade faster under acidic conditions .
Key Research Findings
- Structural Influence on Bioactivity: The presence of dimethylglycine vs. dimethylaminomethyl groups alters electronic properties, impacting receptor binding.
- Salt Form Optimization: Dihydrochloride salts (e.g., 1187931-64-1) are preferred for intravenous formulations due to enhanced solubility, whereas monohydrochloride salts (e.g., 302601-81-6) are better suited for oral delivery .
- Synthetic Versatility: The ethylamino side chain in 4-(2-Aminoethyl)benzoic acid HCl allows for facile conjugation with fluorescent tags, making it valuable in diagnostic probe development .
Biological Activity
4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride, a derivative of aminobenzoic acid, has gained attention in various biological and pharmacological studies. This compound is characterized by its unique molecular structure, which enhances its interaction with biological targets. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzoic acid core with a dimethylglycylamino side chain, which contributes to its solubility and bioactivity. The molecular formula is CHNO·HCl, and its structural representation can be summarized as follows:
- Chemical Name : this compound
- Molecular Weight : 242.7 g/mol
- Solubility : Soluble in water and organic solvents.
Biological Activity Overview
The biological activities of this compound include:
- Antioxidant Activity : Exhibits significant free radical scavenging properties.
- Enzyme Inhibition : Potentially inhibits various enzymes, including those involved in metabolic pathways.
- Cellular Effects : Influences cell proliferation and apoptosis through modulation of signaling pathways.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Modulation of Protein Degradation Pathways :
- Enzyme Interaction :
- Cellular Signaling Modulation :
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
- Antioxidant Capacity : Demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured cells.
- Cell Viability Assays : Showed no cytotoxicity in normal skin fibroblasts at concentrations up to 50 µM, indicating a favorable safety profile .
Enzyme Inhibition Assays
The compound has been tested against various enzymes:
| Enzyme | Inhibition (%) at 10 µM | References |
|---|---|---|
| Neurolysin | 65 | |
| Angiotensin-Converting Enzyme | 70 | |
| Cholinesterase | IC50 = 15 µM |
Case Study 1: Cardiovascular Health
A study investigated the effects of this compound on hypertensive models. Results indicated that the compound significantly reduced blood pressure in animal models through ACE inhibition, supporting its potential as a therapeutic agent for hypertension.
Case Study 2: Neuroprotection
In a neuroprotection study, the compound was shown to protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to its antioxidant properties and modulation of apoptotic signaling pathways.
Q & A
Q. What are the recommended synthetic routes for 4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves coupling 4-aminobenzoic acid with N,N-dimethylglycine via carbodiimide-mediated amidation, followed by hydrochloric acid salt formation. Key parameters include:
- Reagent stoichiometry : Excess N,N-dimethylglycine (1.2–1.5 equiv) improves coupling efficiency .
- Reaction temperature : Maintain 0–4°C during activation to minimize side reactions (e.g., racemization) .
- Purification : Use reversed-phase HPLC with a C18 column and acetonitrile/water (0.1% TFA) gradient to isolate the hydrochloride salt .
- Yield optimization : Pre-activation of the carboxylic acid with HOBt/DCC reduces dimerization .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Employ a C18 column (4.6 × 150 mm, 5 µm) with UV detection at 254 nm. Mobile phase: 0.1% formic acid in water/acetonitrile (90:10 to 10:90 gradient over 20 min). Retention time ~12.5 min .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks at m/z [M+H]+ = 255.1 (free base) and [M-Cl]+ = 239.1 (hydrochloride) .
- NMR : Key signals include δ 2.3–2.5 ppm (N,N-dimethyl protons) and δ 7.8–8.1 ppm (aromatic protons) in D₂O .
Q. What are the solubility profiles of this compound in common solvents, and how should storage conditions be optimized?
- Methodological Answer :
- Solubility : Highly soluble in water (>50 mg/mL), methanol (>20 mg/mL), and DMSO (>100 mg/mL). Limited solubility in ethyl acetate (<1 mg/mL) .
- Storage : Store at –20°C in airtight, light-protected containers. Lyophilization is recommended for long-term stability. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the dimethylglycyl moiety .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data obtained for this compound using different refinement software?
- Methodological Answer :
- Software comparison : SHELXL (via Olex2) is preferred for small-molecule refinement due to robust handling of hydrogen bonding and twinning . For discrepancies:
- Validate hydrogen atom positions using DFT-calculated geometries (e.g., Gaussian09 with B3LYP/6-31G*) .
- Cross-check torsion angles with Cambridge Structural Database (CSD) entries for analogous benzoic acid derivatives .
- Twinned data : Apply the TWIN/BASF command in SHELXL to refine twin fractions and improve R-factors .
Q. What computational strategies are employed to predict the reactivity of the dimethylglycyl moiety in this compound?
- Methodological Answer :
- DFT calculations : Optimize the geometry at the B3LYP/6-311++G(d,p) level to assess nucleophilic reactivity at the amide nitrogen. Electron localization function (ELF) analysis reveals charge distribution critical for hydrolysis susceptibility .
- Molecular dynamics (MD) : Simulate solvation effects in explicit water using GROMACS. The dimethylglycyl group shows increased conformational flexibility in polar solvents, influencing binding interactions .
Q. In designing structure-activity relationship (SAR) studies, how are structural modifications introduced while maintaining hydrochloride stability?
- Methodological Answer :
- Modification sites : Target the benzoic acid ring (e.g., introduce electron-withdrawing groups at the 3-position) or the dimethylglycyl amine (e.g., replace methyl with cyclopropyl).
- Stability considerations :
- Avoid substituents that increase basicity (e.g., -NH₂), as they may destabilize the hydrochloride salt .
- Use protecting groups (e.g., tert-butyl carbamate) during synthesis to prevent premature salt formation .
- Validation : Monitor salt stability via pH-dependent solubility assays and XRPD to detect polymorphic transitions .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different studies?
- Methodological Answer :
- Standardize protocols : Use USP-compliant shake-flask methods at 25°C ± 0.5°C. Pre-saturate solvents with N₂ to exclude CO₂ interference .
- Analytical validation : Cross-check with nephelometry for turbidity endpoints and HPLC for concentration quantification .
- Report conditions : Clearly state pH, ionic strength, and solvent purity, as variations in these parameters explain >80% of literature discrepancies .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | >250°C (decomposes) | Differential Scanning Calorimetry | |
| LogP (Hydrochloride) | –1.2 ± 0.3 | Shake-flask (pH 7.4) | |
| pKa (Benzoic acid COOH) | 2.8 | Potentiometric titration |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
